1-(1-Methyl-1H-indazol-5-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(1-methylindazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-7(13)8-3-4-10-9(5-8)6-11-12(10)2/h3-7,13H,1-2H3 |
InChI Key |
KPQZSKBOLKCQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(N=C2)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Methyl 1h Indazol 5 Yl Ethanol and Its Analogs
Enantioselective Synthesis Strategies for 1-(1-Methyl-1H-indazol-5-yl)ethanol
Achieving enantiopure forms of this compound is critical, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities. Methodologies to obtain single enantiomers include the separation of racemic mixtures and asymmetric synthesis, which directly produces a single enantiomer.
Chiral Resolution Techniques and Diastereoselective Approaches
Chiral resolution is a common method for separating racemic mixtures into their constituent enantiomers. wikipedia.org This typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization due to their different physical properties. wikipedia.org
One effective method for resolving chiral alcohols is enzymatic kinetic resolution . jocpr.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate. jocpr.comrsc.org For instance, in the kinetic resolution of a racemic alcohol, a lipase (B570770) might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. rsc.org The resulting ester and the unreacted alcohol can then be separated. Lipases from Pseudomonas cepacia and Candida rugosa have been successfully used for the resolution of various heterocyclic alcohols. tandfonline.commdpi.com The efficiency of such resolutions often depends on the structural differences between the substituents on the chiral center. tandfonline.com For this compound, a similar enzymatic process could be employed to achieve separation of its enantiomers.
Another approach is the formation of diastereomeric salts. wikipedia.org In a process used for the synthesis of the drug duloxetine, a racemic alcohol is resolved by reacting it with optically active (S)-mandelic acid. The (S)-alcohol enantiomer forms an insoluble diastereomeric salt that precipitates and can be separated by filtration. wikipedia.org This strategy could be adapted for this compound by utilizing a suitable chiral acid to form separable diastereomeric esters. rsc.org
Asymmetric Catalysis in Indazole Synthesis
Asymmetric catalysis offers a more direct and atom-economical route to enantiomerically enriched compounds by creating the desired stereocenter in a selective manner.
Asymmetric hydrogenation of a prochiral ketone precursor, 1-(1-methyl-1H-indazol-5-yl)ethan-1-one, is a highly effective strategy. This transformation is one of the simplest ways to produce optically active secondary alcohols. nih.gov Catalytic systems, often based on transition metals like ruthenium and iridium complexed with chiral ligands (e.g., BINAP derivatives), can achieve high levels of enantioselectivity. nih.govwikipedia.orgmdpi.com These catalysts activate molecular hydrogen and deliver it to one face of the carbonyl group, yielding the chiral alcohol with a high enantiomeric excess. nih.gov
Asymmetric reduction can also be achieved using stoichiometric chiral reducing agents or biocatalytically. wikipedia.orgnih.gov Alcohol dehydrogenases, for example, can catalyze the asymmetric reduction of aromatic ketones to chiral aromatic alcohols with high enantioselectivity. nih.gov Complex reducing agents, such as those derived from Chirald, a chiral amino alcohol, have also been used for the asymmetric reduction of ketones. rsc.org
Regioselective Functionalization of the Indazole Core for Ethanol (B145695) Derivatives
The synthesis of analogs of this compound often requires precise functionalization of the indazole ring system. This presents a challenge due to the presence of two reactive nitrogen atoms and multiple positions on the benzene (B151609) ring.
N-Alkylation and N-Substitution Methodologies at Indazole Nitrogen
Direct alkylation of the indazole ring typically yields a mixture of N1 and N2 substituted products, making regioselective synthesis a significant hurdle. nih.govbeilstein-journals.org The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgd-nb.info
Studies have shown that for many 3-substituted indazoles, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favors the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer. nih.govd-nb.infonih.gov Conversely, Mitsunobu conditions have been shown to favor the N2-isomer. beilstein-journals.orgnih.gov The electronic and steric properties of substituents on the indazole core play a crucial role in directing the regioselectivity. For instance, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. beilstein-journals.orgd-nb.info
| Indazole Substituent | Reagents and Conditions | Major Product | Reference |
| 3-Carboxymethyl | NaH, alkyl bromide, THF, 50 °C | >99% N1 | nih.gov |
| 3-tert-Butyl | NaH, alkyl bromide, THF, 50 °C | >99% N1 | nih.gov |
| 7-NO₂ | NaH, alkyl bromide, THF | >96% N2 | beilstein-journals.orgd-nb.info |
| 7-CO₂Me | NaH, alkyl bromide, THF | >96% N2 | beilstein-journals.orgd-nb.info |
| 3-CO₂Me | n-Pentanol, DIAD, PPh₃, THF | N1:N2 = 1:2.5 | nih.gov |
| 5-Bromo-3-CO₂Me | Isopropyl iodide, NaH, DMF | N1:N2 = 38:46 | beilstein-journals.org |
This table is interactive. Click on the headers to sort.
Site-Specific Substitutions on the Benzene Moiety
Functionalization of the benzene portion of the indazole core allows for the introduction of diverse substituents, leading to a wide range of analogs. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of the indazole scaffold. nih.govrsc.orgresearchgate.net
Rhodium(III)-catalyzed C-H activation and annulation reactions provide efficient routes to construct functionalized indazoles. nih.govacs.org These methods can be used to introduce substituents at specific positions on the benzene ring, with regioselectivity often controlled by steric and electronic factors of the existing substituents. acs.orgnih.gov For instance, unsymmetrical azobenzenes can be functionalized on the more electron-rich phenyl ring. acs.orgnih.gov Cobalt(III) catalysts have also been employed for the C-H functionalization of azobenzenes to synthesize N-aryl-2H-indazoles. nih.gov
Furthermore, the C3 position of the indazole ring is a common site for functionalization. chim.it Halogenation, particularly iodination and bromination, at the C3 position provides a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. chim.itmdpi.com
| Reaction | Reagents | Position | Outcome | Reference |
| Iodination | I₂, KOH, DMF | C3 | 3-Iodoindazole | chim.it |
| Bromination | NBS, MeCN | C3 | 3-Bromoindazole | chim.it |
| Arylation | Arylboronic acid, Pd catalyst | C3 | 3-Arylindazole | mdpi.com |
| Acylation | Aldehydes, metal-free | C3 | 3-Acyl-2H-indazole | researchgate.net |
| Acylmethylation | Sulfoxonium ylides, Cp*Rh(III) | C2' (ortho) | ortho-Acylmethylated 2-phenylindazole | researchgate.net |
This table is interactive. Click on the headers to sort.
Derivatization of the Ethanol Side Chain and its Precursors
Modification of the ethanol side chain of this compound provides another avenue for creating analogs with varied properties. The hydroxyl group is a versatile functional handle that can be readily converted into other groups. chemrxiv.org
Common derivatization reactions for alcohols include acylation and alkylation. libretexts.org Acylation, the reaction with a carboxylic acid or its derivative, forms an ester. libretexts.orgresearchgate.net Alkylation replaces the active hydrogen of the hydroxyl group with an alkyl or aryl-aliphatic group, forming an ether. libretexts.org
The hydroxyl group can also be replaced entirely. For example, treatment with thionyl chloride can convert the alcohol to the corresponding chloro derivative. More advanced cross-coupling methods enable the direct replacement of the alcohol's C-O bond. chemrxiv.org Late-stage functionalization techniques have been developed for the methylation of alcohols, including those bearing medicinally relevant heterocycles, and even for the modification of alcohol side chains in complex molecules like peptides. nih.gov
Furthermore, the ethanol side chain can be constructed from various precursors. The reduction of an appropriate ketone, as mentioned previously, is a primary method. Alternatively, the alkyl boronate group of a suitable indazole precursor can be oxidized to yield a keto-alcohol, which can then be further manipulated. nih.gov The synthesis of N-heterocycles through the dehydrogenative coupling of alcohols is also a relevant strategy for building complex structures. nih.gov
Synthetic Routes for 1-(1-Methyl-1H-indazol-5-yl)ethanone as a Key Intermediate
The synthesis of the pivotal intermediate, 1-(1-methyl-1H-indazol-5-yl)ethanone, is a critical step in the pathway to obtaining this compound. A common strategy involves the initial construction of the indazole ring, followed by the introduction of the acetyl group at the 5-position.
One plausible route, drawing parallels from the synthesis of structurally similar compounds, begins with a substituted aniline (B41778) derivative. For instance, a process analogous to the synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone can be envisioned. google.com This would typically involve the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization to form the indazole core. Subsequent acylation at the 5-position would yield the desired ketone.
Another approach involves the use of a pre-functionalized starting material. For example, a synthetic pathway could commence with a commercially available substituted indazole, which is then methylated at the N1 position. Following this, a Friedel-Crafts acylation or a similar reaction could be employed to introduce the acetyl group, leading to the formation of 1-(1-methyl-1H-indazol-5-yl)ethanone. The choice of reagents and reaction conditions is crucial to ensure regioselectivity and high yields.
A general representation of such a synthetic transformation is depicted below:

A representative reaction scheme for the synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone from a substituted indazole precursor.
Catalytic Reduction and Functional Group Transformations to the Ethanol Moiety
The conversion of the ketone intermediate, 1-(1-methyl-1H-indazol-5-yl)ethanone, to the target alcohol, this compound, is typically achieved through a reduction reaction. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.
A standard and effective method for this reduction is the use of metal hydrides. For instance, lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF) is a powerful reducing agent capable of converting ketones to alcohols with high efficiency. chemicalbook.com The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by quenching with a protic source to yield the alcohol.
An alternative and often milder reducing agent is sodium borohydride (B1222165) (NaBH4). This reagent is more selective and can be used in protic solvents like ethanol or methanol (B129727). The catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere also represents a viable method for this reduction.
The general scheme for the reduction is as follows:

A general reaction scheme illustrating the reduction of 1-(1-Methyl-1H-indazol-5-yl)ethanone to this compound.
Green Chemistry Approaches in Indazole Derivative Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indazole derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. heteroletters.orgnih.govnih.gov In the context of indazole synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while also improving product yields. heteroletters.org The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner reaction profiles with fewer byproducts. heteroletters.org For instance, the condensation reaction of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes to form indazoles can be efficiently carried out under microwave irradiation in a solvent like ethanol. heteroletters.org This method offers a cleaner and more convenient alternative to conventional heating methods. heteroletters.org
Ultrasonic Irradiation Methods for Enhanced Yields
Ultrasonic irradiation is another green chemistry technique that has been successfully employed in the synthesis of heterocyclic compounds. researchgate.netnih.govresearchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This can lead to improved mass transfer and faster reaction kinetics. In the synthesis of pyrazolone (B3327878) derivatives, a class of compounds related to indazoles, ultrasonic irradiation has been shown to be an efficient catalyst, leading to excellent yields under mild conditions and in a simple procedure. researchgate.net The use of ultrasound can accelerate reactions at room temperature, providing a more energy-efficient pathway compared to traditional heating methods. researchgate.net
Environmentally Benign Solvent Systems (e.g., Aqueous or Solvent-Free Reactions)
The choice of solvent is a critical aspect of green chemistry. The use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions can significantly reduce the environmental footprint of a synthetic process. While specific examples for the synthesis of this compound are not extensively documented, the general trend in the synthesis of indazole and other heterocyclic compounds is moving towards greener solvent systems. Aqueous reaction media and solvent-free protocols are being explored to minimize the use of volatile organic compounds (VOCs), which are often toxic and flammable.
Multi-component Reactions and Advanced Coupling Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. nih.gov
While a specific multi-component reaction for the direct synthesis of this compound is not well-documented, the principles of MCRs are widely applied in the synthesis of the broader indazole family and other N-heterocycles. researchgate.netrsc.org For example, the Povarov reaction, a type of multicomponent reaction, can be used to synthesize complex nitrogen-containing heterocycles. nih.gov
Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling) for Indazole Frameworks
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a direct route to functionalized indazole systems. Among these, the palladium-catalyzed Suzuki-Miyaura coupling is one of the most efficient and widely used methods for creating C(sp²)–C(sp²) bonds, enabling the arylation of the indazole scaffold. nih.govacs.org This reaction typically involves the coupling of a halo-indazole with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups onto the indazole ring. Research has demonstrated that indazoles bearing alkyl or acyl groups at the N-1 or N-2 positions are suitable substrates for these coupling reactions. nih.gov The choice of catalyst, base, and solvent is critical for optimizing reaction efficiency and yield. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been identified as a highly effective catalyst for the coupling of 5-bromoindazoles with various boronic acids. nih.gov
The reaction conditions can be tailored to achieve high yields in relatively short reaction times. A study on the coupling of N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid found that using Pd(dppf)Cl₂ as the catalyst with K₂CO₃ as the base in dimethoxyethane at 80 °C afforded the desired products in good yields within two hours. nih.gov
| N-1 Substituent (in 5-bromo-1H-indazole) | Catalyst | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 85 |
| Propyl | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 88 |
| Boc | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 90 |
| Acetyl | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2 | 70 |
Furthermore, optimization studies for the Suzuki-Miyaura coupling of 7-bromo-1H-indazoles have explored various parameters. In the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid, different catalysts, bases, and solvents were investigated to maximize the yield of the C-7 arylated product. nih.gov Microwave irradiation has also been employed to accelerate these reactions, with systems like Pd(PPh₃)₄ and Cs₂CO₃ in a mixture of 1,4-dioxane/EtOH/H₂O at 140 °C showing excellent results for the coupling of 3-bromoindazoles. researchgate.net
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 68 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 75 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 70 |
1,3-Dipolar Cycloaddition Reactions in Indazole-Dione Synthesis
The 1,3-dipolar cycloaddition is a fundamental reaction in heterocyclic chemistry, providing a convergent and stereoselective pathway to five-membered rings. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, in a concerted [4π+2π] cycloaddition process. wikipedia.orgyoutube.com This methodology is highly relevant for the synthesis of the core pyrazole (B372694) structure of indazoles and related heterocycles.
The general mechanism involves a 1,3-dipole, a molecule with a positive and a negative charge delocalized over three atoms, reacting with a π-system (the dipolarophile). wikipedia.org Key examples of 1,3-dipoles used in the synthesis of heterocyclic frameworks include nitrile imines, nitrile oxides, and azides. youtube.com
The synthesis of a pyrazole ring, the central component of an indazole, can be achieved through the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. youtube.com Similarly, reacting a nitrile oxide with an alkyne yields an isoxazole, while an azide (B81097) and an alkyne produce a 1,2,3-triazole. youtube.com These reactions are valuable for creating a diverse range of indazole analogs and other heterocyclic compounds. The choice of the 1,3-dipole and the dipolarophile determines the structure of the resulting five-membered ring.
| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |
|---|---|---|
| Nitrile Imine | Alkyne | Pyrazole |
| Nitrile Oxide | Alkyne | Isoxazole |
| Azide | Alkyne | 1,2,3-Triazole |
| Diazomethane | Alkyne | Pyrazole |
While the classic Huisgen cycloaddition is often thermally driven, the copper-catalyzed version of the azide-alkyne cycloaddition (a "click reaction") proceeds rapidly under mild conditions and offers high regioselectivity. youtube.com The regioselectivity of these cycloadditions can sometimes be low, potentially leading to mixtures of regioisomers, depending on the specific substrates and reaction conditions. youtube.com
Schiff Base Formation for Indazole-Containing Compounds
Schiff base formation is a robust and straightforward method for synthesizing imine-containing indazole derivatives. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. jocpr.com They are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). jocpr.com
In the context of indazole chemistry, this reaction is used to synthesize indazolyl Schiff bases, which are valuable intermediates for the preparation of other derivatives or as final target compounds. jocpr.comzenodo.org The synthesis generally involves reacting an amino-substituted indazole or an indazole hydrazide with a variety of aldehydes or ketones. zenodo.org
A common procedure involves refluxing a mixture of the indazole derivative and an aldehyde in a solvent like methanol or ethanol, often with an acid catalyst such as glacial acetic acid or concentrated sulfuric acid. jocpr.comzenodo.org For example, new indazolyl derivatives have been prepared by condensing 1-ethyl-1H-indazole-3-hydrazide with different substituted benzaldehydes in ethanol using a catalytic amount of concentrated sulfuric acid. zenodo.org Another study reported the synthesis of Schiff bases by reacting 6-amino indazole with various aromatic aldehydes in methanol, catalyzed by glacial acetic acid, under reflux for 5-6 hours. jocpr.com
| Indazole Reactant | Aldehyde/Ketone Reactant | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 1-Ethyl-1H-indazole-3-hydrazide | Substituted Benzaldehydes | Conc. H₂SO₄ | Ethanol | Reflux | zenodo.org |
| 6-Amino Indazole | Vanillin (Substituted Aromatic Aldehyde) | Glacial Acetic Acid | Methanol | Reflux (5-6 h) | jocpr.com |
| 6-Amino Indazole | Various Aromatic Aldehydes | Glacial Acetic Acid | Methanol | Reflux | jocpr.com |
The resulting azomethine (-C=N-) group is a key feature of these compounds and serves as a versatile handle for further chemical transformations. jocpr.com
Structure Activity Relationship Sar and Computational Studies of 1 1 Methyl 1h Indazol 5 Yl Ethanol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Specific 2D and 3D QSAR models for 1-(1-Methyl-1H-indazol-5-yl)ethanol derivatives have not been reported in the reviewed literature.
However, the development of such models is a standard approach in medicinal chemistry. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices and molecular weight. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and use steric and electrostatic field descriptors to correlate with activity. tandfonline.com
The predictive accuracy of a QSAR model is paramount and is assessed using several statistical metrics. A reliable model typically has a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (q²) for a test set of compounds. tandfonline.com For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors reported a Gaussian-based model with an R² of 0.8885 and a q² of 0.7782, indicating good predictive capability. tandfonline.com
Illustrative Data: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
| Squared Correlation Coefficient | R² | Measures the goodness of fit for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive Correlation Coefficient | Pred_R² | Measures the predictive ability for an external test set. | > 0.5 |
| Standard Deviation | SD | The standard deviation of the regression. | Low value |
| F-statistic | F | A measure of the statistical significance of the model. | High value |
Without specific QSAR studies on this compound derivatives, the key structural features influencing their biological activity remain unidentified.
Generally, QSAR studies on other indazole derivatives have successfully identified critical structural attributes. For example, 3D-QSAR contour maps can highlight regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for biological activity. nih.govresearchgate.net In a study of indazole derivatives as HIF-1α inhibitors, steric and electrostatic maps provided a structural framework for designing new, more potent inhibitors. nih.gov These analyses can pinpoint which positions on the indazole ring are optimal for substitution to enhance activity. tandfonline.com
Molecular Docking Simulations and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. aboutscience.eu
There are no specific molecular docking studies in the public domain for derivatives of this compound to profile their interactions or identify binding hotspots.
In studies involving other indazole derivatives, molecular docking has been crucial for understanding how these compounds bind to their protein targets. derpharmachemica.comrsc.orgresearchgate.net These simulations identify key amino acid residues in the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For example, docking studies of certain indazole derivatives with the aromatase enzyme revealed that interactions with residues like Arg115 and Met374 were critical for binding. derpharmachemica.com Similarly, in a study of indazole compounds targeting SAH/MTAN, residues such as ASP197, PHE151, and MET173 were identified as common interaction points. aboutscience.eu
The binding modes and affinities for this compound derivatives with any target macromolecules have not been computationally predicted in the available literature.
Molecular docking predicts not only the pose (binding mode) of a ligand but also estimates its binding affinity, often expressed as a docking score in kcal/mol. derpharmachemica.com Lower (more negative) scores generally indicate stronger predicted binding. In a study of novel indazole derivatives targeting the breast cancer aromatase enzyme, binding affinities ranged from -7.7 to -8.0 kcal/mol. derpharmachemica.com Another study on 3-carboxamide indazoles identified derivatives with high binding energy against a renal cancer-associated protein. researchgate.net These predictions are instrumental in prioritizing compounds for synthesis and biological testing.
Illustrative Data: Hypothetical Docking Results for a Set of Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Derivative 1 | Kinase A | -8.5 | LYS78, GLU95, LEU150 |
| Derivative 2 | Kinase A | -7.9 | LYS78, ASP165 |
| Derivative 3 | Kinase A | -9.2 | LYS78, GLU95, LEU150, PHE164 |
| Derivative 4 | Kinase A | -6.5 | GLU95 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.
Specific molecular dynamics simulation studies for this compound derivatives are not available in the reviewed scientific literature.
In the context of drug design, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.govtandfonline.com These simulations can provide insights into the flexibility of the protein and the ligand and confirm the stability of key interactions identified through docking. For instance, an MD simulation of a potent indazole derivative bound to the HIF-1α protein demonstrated that the compound remained stable within the active site over the simulation period. nih.govresearchgate.net Such studies lend greater confidence to the binding mode predicted by docking. tandfonline.comfrontiersin.org
Conformational Analysis and Stereochemical Influence on Activity
The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) is a critical determinant of its biological activity. This is particularly true for chiral molecules like this compound.
Chirality plays a pivotal role in pharmacology, as enantiomers of a drug can exhibit significantly different biological activities, potencies, and toxicities. vt.edu This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. vt.edu
For closely related heterocyclic compounds, such as pyrazole (B372694) derivatives, this stereoselectivity has been clearly demonstrated. A study on C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed that the separated enantiomers had different inhibitory activities against monoamine oxidase (MAO) enzymes. nih.gov This highlights the importance of evaluating single enantiomers rather than racemic mixtures. The separation of such enantiomers is often achieved using chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases. nih.govnih.gov The development of enantioconvergent synthesis methods, such as certain nickel-catalyzed cross-couplings, is also a key strategy for accessing single, therapeutically active isomers. acs.org Although specific data on the enantiomeric activity differentiation for this compound derivatives is not widely published, the principles established for similar chiral heterocyclic compounds strongly suggest that its enantiomers would also display distinct biological profiles.
The specific conformation adopted by a molecule is crucial for its ability to fit into an enzyme's active site and exert an inhibitory effect. The binding energy released upon initial interaction can drive conformational changes in both the ligand and the protein, leading to a stable, bioactive complex. jlu.edu.cn
X-ray crystallography studies provide precise information about the solid-state conformation of molecules. For example, the crystal structure of 4-methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, a derivative of the core 1-methyl-1H-indazole structure, reveals that the indazole ring system is nearly planar. A key conformational feature is the dihedral angle between this indazole system and the benzene (B151609) ring of the sulfonamide group, which was found to be 48.84°. nih.govspringernature.com This specific spatial arrangement of the aromatic rings, dictated by the molecule's conformational preferences, is critical for its crystal packing and would similarly influence its interaction with a protein binding pocket. Molecular docking studies further confirm that the conformation of a ligand within the binding site, including the torsion angles of rotatable bonds, directly impacts the number and quality of interactions with key amino acid residues, thereby determining its inhibitory potency. nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Modern drug discovery often employs a combination of ligand-based and structure-based computational methods to identify and optimize new drug candidates.
Pharmacophore modeling is a powerful ligand-based approach that defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. An indazole-based pharmacophore has been successfully identified for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.gov This model, likely comprising the indazole ring as a key aromatic/hydrogen-bonding feature, guided the design of a library of derivatives with inhibitory concentrations (IC50) in the micromolar range. nih.gov Similarly, pharmacophore models for 5-HT3 receptor antagonists often feature an aromatic or heteroaromatic ring, like indazole, a hydrogen-bonding group, and a basic center. wikipedia.org
Once a pharmacophore model is developed, it can be used for virtual screening of large compound databases to identify novel molecules that match the model and are therefore likely to be active. researchgate.netacs.org This process is often part of a larger consensus-based workflow that may also include structure-based methods like molecular docking. researchgate.netspringernature.comresearchgate.net For example, a virtual screening protocol to find new enzyme inhibitors might involve:
Preparation of a 3D structure of the target protein.
Docking of a large library of compounds into the active site.
Filtering the results based on a pharmacophore model to ensure key interactions are present.
Rescoring the top hits using more advanced computational methods. researchgate.net This combined approach increases the efficiency of hit identification and has been successfully used to discover novel inhibitors for various targets, including kinases and proteases. researchgate.netnih.gov
Fragment-Based Computational Design Methodologies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments that can bind to a biological target with high ligand efficiency. These initial fragment hits are then optimized and grown into more potent, drug-like molecules.
In the context of indazole derivatives, fragment-based strategies have been successfully employed to develop potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, a study focused on the development of Phosphoinositide-Dependent Kinase-1 (PDK1) inhibitors utilized a fragment-based approach starting from a screening of an in-house library of 1100 small fragments. nih.gov Through a combination of in silico fragment hopping and linking strategies, researchers identified a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. nih.gov
The design process was guided by the hydrogen bonding interactions with key residues in the hinge region of the kinase, namely S160, Y161, and A162. nih.gov Subsequent optimization and structure-activity relationship (SAR) studies led to the discovery of highly potent compounds. nih.gov This demonstrates the utility of fragment-based computational design in leveraging the structural information of the target's binding site to build potent inhibitors from simple indazole-containing fragments. While this study does not focus specifically on this compound, the methodology is directly applicable to the design of derivatives from this scaffold.
| Fragment Design Strategy | Target | Key Interacting Residues | Resulting Inhibitor Class |
| In silico fragment hopping and linking | PDK1 | S160, Y161, A162 | 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives |
Advanced Theoretical Calculations
Quantum Mechanical (QM) Studies for Electronic and Spectroscopic Properties
Quantum mechanical (QM) calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a deeper understanding of the fundamental properties that dictate a molecule's behavior and its interactions with biological targets.
For indazole derivatives, theoretical calculations have been employed to provide a sound basis for experimental observations. For example, a study on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde (B43269) utilized Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level with gauge-invariant atomic orbitals (GIAOs) to support experimental NMR and crystallographic data. nih.gov These calculations were crucial in determining the mechanism of formation of N1-CH2OH derivatives. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are critical for predicting chemical reactivity and the nature of electronic transitions.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including hydrogen bonding.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge transfer interactions and the nature of chemical bonds within the molecule.
Spectroscopic properties can also be predicted using QM methods. For instance, theoretical calculations can simulate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net Similarly, vibrational frequencies from IR spectroscopy can be calculated and compared to experimental spectra. researchgate.net
A study on N-((1H-Indazol-5-yl)methylene)-N-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine reported the following spectroscopic data, which can be correlated with theoretical calculations for structural confirmation. researchgate.net
| Spectroscopic Data | Values |
| ¹H-NMR (CDCl₃) (L): δ (ppm) | 12.1 (s, 2H, N–H); 8.4 (s, 2H, N=C–H); 8.2–7.0 (m, 6H, C-Har); 3.9–2.1 (m, 16H, CH₂); 1.5 (s, 3H, NH) |
| ¹³C-NMR (CDCl₃) (L): δ (ppm) | 160.5; 150.3; 147.2; 133.6; 131.2; 127.9; 126.1; 125.0; 124.2; 119.7; 112.3; 110.4; 56.2; 50.6; 49.8 |
| IR (cm⁻¹) (L) | 3051 (C–H, Ar), 1638 (C=N, Imine), 1618, 1593, 1562 and 1509 (C=C, Ar) |
The application of these advanced theoretical calculations to this compound and its derivatives would provide a comprehensive understanding of their electronic and spectroscopic properties, thereby guiding the design of new and more effective molecules.
Preclinical Pharmacological Applications and Biological Efficacy of Indazole Derivatives
Anti-cancer Investigations
Indazole derivatives have emerged as a prominent class of compounds in oncology research, with many demonstrating significant anti-tumor activities. researchgate.netresearchgate.net Several indazole-based drugs, such as Axitinib (B1684631) and Pazopanib (B1684535), are already in clinical use for cancer therapy, underscoring the therapeutic potential of this chemical family. researchgate.netx-mol.com The research into novel indazole compounds continues to yield promising candidates for further development.
In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., A549, MCF7, Caco2, Raji, K562)
The cytotoxic potential of newly synthesized indazole derivatives is a primary focus of preclinical evaluation. These compounds are frequently tested against a panel of human cancer cell lines to determine their anti-proliferative activity.
One study reported a series of indazole-pyrimidine-based derivatives, with several compounds showing potent activity. For instance, compounds 4f and 4i demonstrated significant cytotoxic inhibitory activity against the MCF-7 (breast adenocarcinoma) cell line, with IC₅₀ values of 1.629 µM and 1.841 µM, respectively. nih.gov The same study found that compounds 4a and 4i were also potent against the A549 (lung carcinoma) cell line. nih.gov Another series of indazole derivatives showed that compound 2f had potent growth inhibitory activity against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov
A separate investigation into 1H-indazole-3-amine derivatives found that compound 6o had a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line, with an IC₅₀ value of 5.15 µM. nih.gov In studies on indazole-pyrimidine hybrids, compounds 4i, 4g, 4e, 4d, and 4a were more effective than the standard drug against Caco2 (colorectal adenocarcinoma) cells. nih.gov
The following table summarizes the in vitro cytotoxic activity of selected indazole derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| 4f | MCF-7 | 1.629 | nih.gov |
| 4i | MCF-7 | 1.841 | nih.gov |
| 4a | A549 | Potent | nih.gov |
| 4i | A549 | Potent | nih.gov |
| 6o | K562 | 5.15 | nih.gov |
| 4i | Caco2 | Potent | nih.gov |
| 4g | Caco2 | Potent | nih.gov |
| 4e | Caco2 | Potent | nih.gov |
| 4d | Caco2 | Potent | nih.gov |
| 4a | Caco2 | Potent | nih.gov |
| 2f | Various | 0.23–1.15 | rsc.orgnih.gov |
Evaluation of Target-Specific Anticancer Mechanisms
The anti-cancer activity of indazole derivatives is often attributed to their ability to interact with specific molecular targets that are crucial for cancer cell proliferation and survival. researchgate.netnih.govrsc.org A primary mechanism of action for many indazole-based compounds is the inhibition of protein kinases. nih.govrsc.org
Kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a common feature of many cancers. nih.gov Indazole derivatives have been developed as inhibitors of various kinases, including:
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. By inhibiting VEGFR, indazole derivatives can suppress tumor angiogenesis. nih.gov
Fibroblast Growth Factor Receptor (FGFR): FGFRs are involved in cell proliferation, differentiation, and migration. Indazole-based FGFR inhibitors have shown promise in preclinical studies. researchgate.netnih.gov
Mitogen-Activated Protein Kinase 1 (MAPK1): The MAPK signaling pathway is frequently activated in cancer. Molecular docking studies have suggested that some indazole-sulfonamide compounds have a strong affinity for MAPK1, indicating their potential as anticancer agents. mdpi.com
Tyrosine Threonine Kinase (TTK): TTK is involved in the spindle assembly checkpoint, and its inhibition can lead to mitotic catastrophe in cancer cells. Indazole derivatives have been investigated as TTK inhibitors. researchgate.net
Beyond kinase inhibition, other anticancer mechanisms for indazole derivatives have been identified. For example, some compounds induce apoptosis (programmed cell death) in cancer cells. rsc.orgnih.govnih.gov This can be achieved through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.orgnih.gov
Potential for Combination Therapies in Oncology
The development of drug resistance is a major challenge in cancer chemotherapy. nih.gov Combination therapy, where drugs with different mechanisms of action are used together, is a strategy to overcome resistance and improve treatment efficacy. The diverse mechanisms of action of indazole derivatives make them attractive candidates for use in combination with other anticancer agents.
For instance, an indazole derivative that inhibits a specific kinase could be combined with a traditional cytotoxic chemotherapy drug. This approach could lead to a synergistic effect, where the combined treatment is more effective than either drug alone. Some indazole-based kinase inhibitors are already being investigated in clinical trials as part of combination therapy regimens. rsc.org The potential to combine indazole derivatives with other targeted therapies or immunotherapies is also an active area of research.
Antimicrobial Studies
In addition to their anti-cancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial activity. nih.govresearchgate.net The rise of multidrug-resistant (MDR) pathogens has created an urgent need for new antimicrobial agents, and indazole compounds represent a promising scaffold for the development of such drugs. nih.gov
Antibacterial Efficacy (e.g., S. epidermidis, P. aeruginosa, E. coli, S. enterica, Gram-positive, Gram-negative strains)
Indazole derivatives have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
In one study, a series of N-methyl-3-aryl indazoles were tested against several bacterial strains. The results showed that some of these compounds had significant inhibitory activity. orientjchem.org For example, compounds 5i, 5f, and 5a displayed notable activity against Xanthomonas campestris. orientjchem.org Another study found that certain indazole derivatives were active against Escherichia coli and Bacillus megaterium. nih.gov
A set of 2H-indazole derivatives were tested against Escherichia coli and Salmonella enterica serovar Typhi, among other pathogens. mdpi.com Research on other indazole derivatives has also shown activity against Staphylococcus epidermidis. nih.gov While some indazoles have shown promise, others have been found to have limited activity against certain strains like Pseudomonas aeruginosa. researchgate.net
The following table summarizes the antibacterial activity of selected indazole derivatives.
| Indazole Derivative Class | Bacterial Strain | Activity | Source |
| N-methyl-3-aryl indazoles | Xanthomonas campestris | Active | orientjchem.org |
| N-methyl-3-aryl indazoles | Bacillus megaterium | Active | nih.gov |
| N-methyl-3-aryl indazoles | Escherichia coli | Active | nih.gov |
| 2H-indazole derivatives | Escherichia coli | Active | mdpi.com |
| 2H-indazole derivatives | Salmonella enterica | Active | mdpi.com |
| Indazole derivatives | Staphylococcus epidermidis | Good inhibitory profile | nih.gov |
| Indazole derivatives | Pseudomonas aeruginosa | Limited activity | researchgate.net |
Antifungal Activity (e.g., Candida albicans, Candida glabrata, R. oryzae)
Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The development of new antifungal agents is a critical area of research.
Several studies have highlighted the antifungal potential of indazole derivatives. A series of N-methyl-3-aryl indazoles were found to be active against the fungal strain Candida albicans. nih.gov In another study, two 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23 , demonstrated in vitro growth inhibition against both Candida albicans and Candida glabrata. mdpi.com The search for indazole derivatives with activity against other fungal pathogens, such as Rhizopus oryzae, is an ongoing area of investigation.
The following table summarizes the antifungal activity of selected indazole derivatives.
| Indazole Derivative Class/Compound | Fungal Strain | Activity | Source |
| N-methyl-3-aryl indazoles | Candida albicans | Active | nih.gov |
| 18 (2,3-diphenyl-2H-indazole derivative) | Candida albicans | Growth inhibition | mdpi.com |
| 23 (2,3-diphenyl-2H-indazole derivative) | Candida albicans | Growth inhibition | mdpi.com |
| 18 (2,3-diphenyl-2H-indazole derivative) | Candida glabrata | Growth inhibition | mdpi.com |
| 23 (2,3-diphenyl-2H-indazole derivative) | Candida glabrata | Growth inhibition | mdpi.com |
Antiprotozoal Activity
Protozoal infections caused by parasites such as Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and various Leishmania species continue to pose a significant global health burden. The search for novel, effective, and less toxic antiprotozoal agents is a critical area of research. Indazole derivatives have emerged as a promising class of compounds with potent activity against a range of protozoan parasites.
Research has demonstrated that the substitution pattern on the indazole ring plays a crucial role in determining the antiprotozoal efficacy. For instance, a series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their activity against E. histolytica, G. intestinalis, and T. vaginalis. The findings revealed that the presence of electron-withdrawing groups on the 2-phenyl ring significantly enhanced the antiprotozoal activity. nih.govnih.gov Specifically, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions exhibited potent inhibitory effects, with IC50 values in the sub-micromolar range, often surpassing the efficacy of the standard drug, metronidazole. nih.govbldpharm.com
Against Leishmania species, certain 3-chloro-6-nitro-1H-indazole derivatives have shown promising results. sigmaaldrich.com These compounds were particularly effective against Leishmania infantum, with several derivatives exhibiting strong to moderate activity. sigmaaldrich.com The mechanism of action is thought to involve the inhibition of key parasitic enzymes, such as trypanothione (B104310) reductase. sigmaaldrich.com Furthermore, 5-nitroindazole (B105863) derivatives have also been investigated for their antileishmanial properties against Leishmania amazonensis, demonstrating the potential of this scaffold in combating leishmaniasis. nih.govnih.gov
The table below summarizes the antiprotozoal activity of selected indazole derivatives.
| Derivative Class | Target Protozoa | Key Findings | Reference |
| 2-Phenyl-2H-indazoles | E. histolytica, G. intestinalis, T. vaginalis | Electron-withdrawing groups enhance activity; IC50 < 0.050 µM for some derivatives. | nih.govnih.govbldpharm.com |
| 3-Chloro-6-nitro-1H-indazoles | Leishmania species (L. infantum, L. tropica, L. major) | Potent activity against L. infantum; inhibition of trypanothione reductase. | sigmaaldrich.com |
| 5-Nitroindazoles | Leishmania amazonensis | Demonstrated in vitro activity. | nih.govnih.gov |
| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | T. vaginalis, G. intestinalis, E. histolytica | Strong activity with IC50 values in the nanomolar range. | nih.gov |
Antitubercular Potential
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for new antitubercular drugs with novel mechanisms of action. Indazole derivatives have been explored as a potential source of new anti-TB agents.
Several studies have reported the synthesis and evaluation of indazole derivatives for their antitubercular activity. For example, a series of 6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-2,3a,4,5-tetrahydro-3H-indazol-3-ones were synthesized and screened for their activity against M. tuberculosis. nih.gov While specific activity data for a broad range of such compounds are still emerging, these initial studies highlight the potential of the indazole scaffold in the development of new antitubercular drugs. nih.gov The diverse chemical space offered by the indazole nucleus allows for the generation of libraries of compounds for screening against M. tuberculosis.
Anti-inflammatory Efficacy in Preclinical Models
Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. The development of new anti-inflammatory agents with improved efficacy and safety profiles is a major focus of pharmaceutical research. Indazole derivatives have demonstrated significant anti-inflammatory properties in a variety of preclinical models.
In Vitro and In Vivo Anti-inflammatory Activity Assessments
The anti-inflammatory potential of indazole and its derivatives has been evaluated in both in vitro and in vivo settings. In vivo, the carrageenan-induced rat paw edema model is a widely used assay to assess acute anti-inflammatory activity. Studies have shown that indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), can significantly and dose-dependently inhibit paw edema. For instance, 5-aminoindazole demonstrated a high percentage of inflammation inhibition, which was comparable in efficacy to standard anti-inflammatory drugs like diclofenac (B195802) at similar time points.
In vitro assays have further elucidated the mechanisms underlying the anti-inflammatory effects of indazole derivatives. These compounds have been shown to inhibit the production of key inflammatory mediators in cell-based assays.
Modulation of Inflammatory Mediators and Signaling Pathways
The anti-inflammatory effects of indazole derivatives are attributed to their ability to modulate various inflammatory mediators and signaling pathways. A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923). Indazole, 5-aminoindazole, and 6-nitroindazole have all been shown to inhibit COX-2 in a concentration-dependent manner.
Furthermore, these derivatives can also suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The inhibition of these cytokines is a critical aspect of controlling the inflammatory cascade. The anti-inflammatory actions of some indazoles may also be linked to their free radical scavenging activity, which helps to mitigate oxidative stress associated with inflammation.
The table below provides a summary of the anti-inflammatory activity of select indazole derivatives.
| Derivative | Model/Assay | Key Findings | Reference |
| Indazole, 5-Aminoindazole, 6-Nitroindazole | Carrageenan-induced rat paw edema | Dose-dependent inhibition of edema. | |
| Indazole, 5-Aminoindazole, 6-Nitroindazole | In vitro COX-2 inhibition assay | Concentration-dependent inhibition of COX-2. | |
| Indazole, 5-Aminoindazole, 6-Nitroindazole | In vitro cytokine assays (TNF-α, IL-1β) | Inhibition of pro-inflammatory cytokine production. | |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | Carrageenan-induced rat paw edema | Significant inhibition of edema comparable to etoricoxib. | nih.gov |
Neurobiological Applications
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. There is a growing interest in the development of neuroprotective agents that can slow down or prevent the progression of these devastating disorders. Indazole derivatives have shown promise in preclinical models for their neuroprotective effects.
Neuroprotective Effects in Preclinical Disease Models
Recent research has highlighted the potential of indazole derivatives to protect neurons from various insults. For instance, certain indazole derivatives have been shown to exhibit neuroprotective effects against Aβ-induced cell death in human neuroblastoma SH-SY5Y cells, a common in vitro model for studying Alzheimer's disease. These effects are often linked to the compounds' ability to inhibit cholinesterases and their antioxidant properties.
The anti-inflammatory properties of indazole derivatives also contribute to their neuroprotective potential, as neuroinflammation is a key pathological feature of many neurodegenerative diseases. By reducing the production of pro-inflammatory mediators in the brain, these compounds can help to create a more favorable environment for neuronal survival. While the direct neuroprotective effects of 1-(1-Methyl-1H-indazol-5-yl)ethanol have not been specifically reported, the broader class of indazole derivatives represents a promising avenue for the development of new therapies for neurological disorders.
Modulation of Neurotransmitter Systems
While specific data on "this compound" is absent, the broader class of indazole derivatives has been investigated for its effects on the central nervous system. For instance, certain indazole derivatives have been synthesized and evaluated for their potential as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain signaling. researchgate.netnih.gov One study reported the discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists, with some derivatives showing anti-nociceptive activity in animal models. researchgate.netnih.gov Another area of neuropharmacological interest is the inhibition of tau protein phosphorylation, which is implicated in neurodegenerative diseases like Parkinson's disease. A study on 6-amino-1-methyl-indazole (AMI) demonstrated its neuroprotective effect by inhibiting tau hyperphosphorylation in cellular and animal models of Parkinson's disease. nih.gov
Other Investigated Biological Activities (Preclinical)
The versatility of the indazole core has prompted its exploration in numerous other preclinical contexts.
The potential for indazole derivatives in metabolic diseases, including obesity, has been noted in review articles. nih.gov These reviews highlight the broad spectrum of pharmacological properties of indazoles, which includes anti-obesity effects, though specific preclinical studies with detailed findings on individual compounds are often part of larger drug discovery campaigns. nih.gov
Indazole derivatives have been a subject of interest in the search for new anti-HIV agents. researchgate.netnih.gov Some synthetic indazole derivatives have shown inhibitory activity against HIV. researchgate.net The mechanism of action for some of these compounds is proposed to be through the inhibition of key viral enzymes. doi.org Reviews on indazole-containing compounds have consistently listed anti-HIV activity as one of the significant biological properties of this class of molecules. researchgate.netnih.gov
The inhibition of angiogenesis, the formation of new blood vessels, is a key strategy in cancer therapy. The anti-angiogenic potential of certain drugs, including some used for treating HIV, has been reviewed. nih.gov While not directly focused on indazole derivatives, this highlights the broader search for compounds that can modulate angiogenesis.
The cardiovascular effects of indazole derivatives have been a subject of research, with some compounds exhibiting antihypertensive properties. nih.gov One of the most well-studied indazole derivatives in this context is YC-1, which acts as an activator of soluble guanylyl cyclase, a key enzyme in the nitric oxide signaling pathway that leads to vasorelaxation. nih.gov This demonstrates the potential of the indazole scaffold in developing treatments for hypertension and other circulatory disorders. nih.gov
The analgesic and anti-inflammatory properties of indazole derivatives are among their most frequently reported biological activities. nih.govresearchgate.netresearchgate.netnih.gov Preclinical studies have shown that certain indazole derivatives can reduce inflammation and pain in animal models. nih.govnih.govrjpbr.com For example, indazole and its derivatives like 5-aminoindazole and 6-nitroindazole have demonstrated significant anti-inflammatory activity in rat models. nih.gov The mechanisms for these effects are thought to involve the inhibition of inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. nih.gov Some indazole-based compounds have been investigated as potent and thermoneutral TRPV1 antagonists, which are targets for new analgesic drugs. researchgate.netnih.gov
Antiplatelet Activity
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiplatelet effects. researchgate.netresearchgate.net Research into the antiplatelet potential of indazole-based compounds has led to the identification of several promising agents that inhibit platelet aggregation through various mechanisms. These preclinical studies highlight the potential of indazole derivatives as novel antiplatelet therapeutics. nih.govnih.gov
Extensive research has been conducted on the synthesis and antiplatelet activity of various indazole analogues. nih.govnih.govcaribjscitech.com One notable example is the investigation of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) analogues. nih.gov YC-1 was identified as a potent antiplatelet agent, leading to the systematic structural modification of the compound to establish structure-activity relationships (SARs). Several of these derivatives demonstrated significant antiplatelet activity, functioning as potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5). nih.gov
Another significant area of research has focused on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which was identified as the first non-peptide antagonist of protease-activated receptor 4 (PAR4). nih.gov Subsequent synthesis and evaluation of YD-3 derivatives aimed to develop novel anti-PAR4 agents. Through these studies, several new compounds with anti-PAR4 activity comparable to the lead compound were identified. nih.gov
Detailed findings from these preclinical studies, including the inhibitory effects of specific indazole derivatives on platelet aggregation, are presented in the tables below.
Table 1: Antiplatelet Activity of 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) Analogues nih.gov
| Compound | Modifications from YC-1 (Lead Compound) | Observed Antiplatelet Activity Mechanism |
|---|---|---|
| 29 | Systemic structural modification | Potent activator of sGC and inhibitor of PDE5 |
| 30 | Systemic structural modification | Potent activator of sGC and inhibitor of PDE5 |
| 31 | Systemic structural modification | Potent activator of sGC and inhibitor of PDE5 |
| 44 | Systemic structural modification | Potent activator of sGC and inhibitor of PDE5 |
| 45 | Systemic structural modification | Potent activator of sGC and inhibitor of PDE5 |
| 58 | Systemic structural modification | Selective and potent inhibitor of PAR4-dependent platelet activation |
sGC: soluble guanylate cyclase; PDE5: phosphodiesterase 5; PAR4: protease-activated receptor 4
Table 2: Antiplatelet Activity of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) Derivatives nih.gov
| Compound | Chemical Name | Key Findings on Antiplatelet Effects |
|---|---|---|
| 33 | Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Most potent inhibitory effect on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. |
| 83 | Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate | Exhibited dual inhibitory effects on PAR4 and thromboxane (B8750289) formation from arachidonic acid. |
PAR4: protease-activated receptor 4
These studies underscore the therapeutic potential of indazole derivatives as antiplatelet agents. The identification of compounds with specific mechanisms of action, such as sGC activation, PDE5 inhibition, or PAR4 antagonism, provides a solid foundation for the further development of this class of molecules for the management of thromboembolic disorders. nih.govnih.gov
Challenges and Future Perspectives in 1 1 Methyl 1h Indazol 5 Yl Ethanol Research
Addressing Selectivity and Specificity in Biological Target Engagement
A significant hurdle in the development of indazole-based therapeutics is achieving high selectivity and specificity for the intended biological target. Off-target effects can lead to undesirable side effects and diminish the therapeutic window of a drug candidate. For instance, studies on various indazole analogs have highlighted the need for rigorous characterization of their selectivity profiles. nih.govacs.org The development of potent indazole-based serotonin (B10506) receptor 2 (5-HT2) agonists, for example, was hampered by their activity at the 5-HT2B receptor subtype, precluding further in vivo characterization. nih.govacs.org
Future research on 1-(1-Methyl-1H-indazol-5-yl)ethanol will need to employ advanced screening platforms and in silico docking studies to predict and validate its binding profile against a panel of related and unrelated targets. nih.govacs.org Computational modeling can offer insights into potential off-target interactions, guiding the design of more selective analogs.
Development of Novel Analogs with Enhanced Efficacy and Potency
The generation of novel analogs with improved efficacy and potency is a cornerstone of medicinal chemistry. For indazole derivatives, this involves systematic structure-activity relationship (SAR) studies to identify key pharmacophoric features. researchgate.netnih.govnih.gov Research on indazole-based compounds has demonstrated that modifications to the core structure can lead to significant improvements in biological activity. For example, the synthesis of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors involved structural simplification and fragment growth methodologies to enhance their inhibitory efficacy. nih.gov
For this compound, future efforts should focus on the strategic modification of its structure. This could involve altering substituents on the indazole ring or the ethanol (B145695) side chain to optimize interactions with its biological target. The goal is to develop analogs with sub-nanomolar potencies and improved pharmacological properties.
Table 1: Examples of Potent Indazole Analogs and their Biological Targets
| Compound Class | Target | Key Findings | Reference |
| N-(1H-indazol-6-yl)benzenesulfonamides | PLK4 | Identification of potent inhibitors with excellent in vitro enzyme activity. | nih.gov |
| Indazole-ethanamines | Serotonin Receptor 2 (5-HT2) | Development of potent agonists, with a need for improved subtype selectivity. | nih.govacs.org |
| 3-Aminoindazole derivatives | ALK | Discovery of inhibitors with nanomolar activity against ALK-dependent tumors. | nih.gov |
| 1H-indazole derivatives | FGFR kinases | Identification of inhibitors with excellent ligand efficiencies. | mdpi.com |
Integration of Advanced "Omics" Technologies in Preclinical Evaluation
The "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—are powerful tools for the preclinical evaluation of drug candidates. nih.gov These technologies can provide a comprehensive understanding of a compound's mechanism of action, identify biomarkers for efficacy and toxicity, and help to predict clinical outcomes. nih.govfrontiersin.org The application of omics in the study of medicinal plants, for instance, has helped to elucidate their anticancer mechanisms. frontiersin.org
In the context of this compound, the integration of omics technologies could be transformative. For example, toxicogenomics could be used to assess its potential for off-target toxicity at an early stage of development. nih.gov Proteomics and metabolomics could help to identify the cellular pathways modulated by the compound, providing insights into its mechanism of action and potential therapeutic applications.
Exploration of Polypharmacology and Multi-target Approaches in Drug Design
While selectivity is often a primary goal in drug design, the concept of polypharmacology—the ability of a single compound to interact with multiple targets—is gaining traction, particularly in complex diseases like cancer. nih.gov Several successful drugs with an indazole core, such as axitinib (B1684631) and pazopanib (B1684535), are multi-kinase inhibitors. nih.gov The development of pazopanib hybrids as polypharmacological antitumor agents highlights the potential of this approach. nih.gov
For this compound, exploring its potential as a multi-target agent could open up new therapeutic avenues. This would involve screening the compound against a broad panel of targets to identify any additional activities that could be therapeutically beneficial. This approach requires a careful balance to achieve the desired multi-target profile while avoiding unwanted off-target effects.
Design of Targeted Delivery Systems for Enhanced Bioavailability
Poor bioavailability can be a significant obstacle in the development of orally administered drugs. Indazole derivatives, like many other small molecules, can face challenges with solubility and permeability. nih.gov Enhancing the bioavailability of these compounds is crucial for ensuring that they reach their target site in sufficient concentrations to exert a therapeutic effect.
Future research on this compound should consider the development of targeted delivery systems to improve its pharmacokinetic profile. This could involve the use of nanocarriers, such as liposomes or polymeric nanoparticles, to protect the compound from degradation and facilitate its transport to the target tissue. Additionally, formulation strategies, such as the use of solubility enhancers, can be explored to improve its oral absorption.
Bridging Preclinical Findings to Translational Research Opportunities in Therapeutic Areas
The ultimate goal of preclinical research is to identify promising drug candidates that can be successfully translated into clinical practice. For indazole derivatives, a wealth of preclinical data supports their potential in a variety of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders. researchgate.netnih.govmdpi.com For example, certain indazole derivatives have shown promising results in preclinical models of leishmaniasis and are being considered for in vivo studies. mdpi.com
To bridge the gap between preclinical findings and clinical application for this compound, a clear translational research strategy is needed. This will involve validating its efficacy in relevant animal models of disease and identifying patient populations that are most likely to benefit from treatment. Collaboration between academic researchers and pharmaceutical companies will be essential to navigate the complex process of drug development and bring this promising compound from the laboratory to the clinic. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Methyl-1H-indazol-5-yl)ethanol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
- Use of sodium tert-butoxide as a base and Pd₂(dba)₃/JohnPhos as a catalyst system in degassed toluene at 110°C .
- Purification via flash column chromatography (e.g., ethyl acetate) and recrystallization to achieve >95% purity .
- Critical Parameters : Temperature control (±2°C) and inert atmosphere (N₂) are essential to avoid side reactions (e.g., oxidation of the indazole ring) .
Q. How can researchers characterize the molecular structure of this compound?
- Analytical Tools :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) for verifying substituent positions (e.g., δ ~4.17 ppm for N-methyl group) .
- X-ray Crystallography : Use SHELXL (for refinement) and WinGX (for data processing) to resolve anisotropic displacement ellipsoids and confirm stereochemistry .
Q. What strategies ensure purity and stability of this compound during storage?
- Stability : Store in amber glass vials at 4°C under inert gas (Ar) to prevent degradation of the hydroxymethyl group .
- Purity Assessment : Monitor via HPLC (C18 column, acetonitrile/water gradient) and LC-MS to detect impurities like unreacted indazole precursors .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes), and what SAR insights exist?
- Case Study : The compound was evaluated as a S-adenosyl-L-homocysteine hydrolase (SAHase) inhibitor .
- Substituting the indazole ring with methyl groups at position 1 and 5 enhances binding affinity (IC₅₀ < 1 μM) .
- Key Interaction : Hydrogen bonding between the ethanol moiety and catalytic residues (e.g., Asp130) .
Q. How to resolve contradictions in solubility data across studies?
- Issue : Discrepancies in reported solubility (DMSO vs. aqueous buffers).
- Solution :
- Conduct DLS (Dynamic Light Scattering) to assess aggregation in polar solvents .
- Use COSMO-RS simulations to predict solvent compatibility and validate experimentally .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Challenges : Low crystallinity due to flexible ethanol side chain.
- Approach :
- Co-crystallize with small-molecule additives (e.g., piperidone derivatives) to stabilize lattice packing .
- Use SHELXD for phase refinement in low-resolution datasets .
Q. How can computational modeling optimize derivatives for enhanced activity?
- Workflow :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites .
- Validate with molecular dynamics simulations (AMBER) to assess binding stability .
Q. What advanced techniques mitigate side reactions during functionalization?
- Case Example : Amination of the imidazo[4,5-c]pyridine core:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
